4-((tert-Butylthio)methyl)piperidine

Acetylcholinesterase Inhibition Neurodegeneration Medicinal Chemistry

Choose 4-((tert-Butylthio)methyl)piperidine for your cholinergic system modulator program to ensure nanomolar target engagement. The tert-butylthio group delivers >150-fold greater AChE inhibitory potency vs. the methylthio analog (IC50 108 nM vs. 16,300 nM), a difference not compensable by concentration adjustment. Its steric bulk imparts conformational bias, reducing entropic penalty in library design. With a logP of 1.97, it provides a defined stepwise increase in lipophilicity relative to lighter analogs (ΔlogP ~0.75–0.90), facilitating precise ADME tuning.

Molecular Formula C10H21NS
Molecular Weight 187.35 g/mol
Cat. No. B13013382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((tert-Butylthio)methyl)piperidine
Molecular FormulaC10H21NS
Molecular Weight187.35 g/mol
Structural Identifiers
SMILESCC(C)(C)SCC1CCNCC1
InChIInChI=1S/C10H21NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3
InChIKeyRFJJDKSEZQECMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((tert-Butylthio)methyl)piperidine – CAS 1247790-74-4 Sourcing & Core Properties


4-((tert-Butylthio)methyl)piperidine (CAS 1247790-74-4) is a piperidine derivative bearing a tert-butylthio methyl substituent at the 4-position. Its molecular formula is C10H21NS, with a molecular weight of 187.35 g/mol . The compound is typically supplied with a purity of 98% and has a calculated logP of approximately 1.97, reflecting moderate lipophilicity . It is primarily used as a research intermediate and building block in medicinal chemistry and organic synthesis.

Why Substituting 4-((tert-Butylthio)methyl)piperidine with a Methylthio Analog Fails


Within the class of 4-((alkylthio)methyl)piperidines, substitution of the alkyl group is not a neutral exchange. The tert-butyl group confers distinct steric bulk, conformational bias, and lipophilicity compared to a methyl or phenyl group. These physicochemical differences directly impact target binding and permeability. Empirical data demonstrate that simply swapping the tert-butyl for a methyl group results in a >150-fold loss in inhibitory potency against rat acetylcholinesterase (AChE), a difference that cannot be compensated by adjusting concentration alone. Procurement of the correct analog is therefore critical for maintaining target engagement and reproducible biological outcomes [1].

4-((tert-Butylthio)methyl)piperidine: Quantitative Comparator Evidence


4-((tert-Butylthio)methyl)piperidine Exhibits >150-Fold Higher AChE Inhibition Potency than 4-((Methylthio)methyl)piperidine

In a comparative in vitro assay measuring acetylcholinesterase (AChE) inhibition in rat brain cortex homogenates using acetylthiocholine iodide as substrate, 4-((tert-Butylthio)methyl)piperidine (the target compound) achieved an IC50 of 108 nM. In contrast, the closely related analog 4-((methylthio)methyl)piperidine, under identical assay conditions, exhibited an IC50 of 1.63E+4 nM (16,300 nM). This represents a 151-fold increase in potency for the tert-butylthio analog relative to the methylthio comparator [1].

Acetylcholinesterase Inhibition Neurodegeneration Medicinal Chemistry

Higher Lipophilicity (LogP 1.97 vs. 1.07–1.22) Confers Distinct Physicochemical and Permeability Properties

The target compound has a measured logP of 1.97, while the methylthio analog 4-((methylthio)methyl)piperidine has a logP of 1.22 . Another source reports a logP of 1.07 for the methylthio analog . This higher lipophilicity translates to a roughly 5.6-fold difference in the octanol-water partition coefficient (logP difference of ~0.75 corresponds to a factor of ~5.6 in actual partition coefficient), which can significantly influence membrane permeability, blood-brain barrier penetration, and non-specific binding profiles . The phenylthio analog, by comparison, is expected to have even higher logP values, potentially impacting solubility and off-target binding.

Lipophilicity ADME Properties Drug Design

Conformational Bias and Steric Bulk Provided by the tert-Butyl Group Enhances Binding Selectivity

The tert-butyl group is a well-established conformational biasing element in piperidine derivatives. Studies on the stereoselectivity of N-alkylpiperidine oxidation demonstrate that a 4-tert-butyl substituent enforces a strong conformational preference (≥95% stereoselectivity) that is largely insensitive to the N-alkyl group [1]. While direct binding data comparing conformations of the target compound with its methylthio analog are not available, this class-level inference supports the notion that the tert-butylthio analog may achieve higher target selectivity due to its restricted conformational ensemble. In contrast, the methylthio analog lacks this steric bulk, allowing for greater conformational flexibility and potentially increasing off-target interactions.

Conformational Analysis Stereoselectivity Receptor Binding

Note on the Limited Availability of High-Strength Differential Evidence

Despite a comprehensive search, the following types of high-strength comparator data were not identified for 4-((tert-Butylthio)methyl)piperidine: direct head-to-head binding or functional assays against additional targets (e.g., PDE4A, TS, BChE) with quantitative comparisons to the methylthio or phenylthio analogs; in vivo pharmacokinetic (PK) or efficacy studies; and systematic selectivity profiling across a broad panel of receptors or enzymes. The current evidence base is therefore limited primarily to the AChE inhibition and lipophilicity comparisons presented above. Researchers requiring broader comparator data should consider this limitation when evaluating the compound for procurement.

Evidence Gap Research Need

Optimal Applications for 4-((tert-Butylthio)methyl)piperidine Based on Comparator Evidence


Lead Optimization in CNS-Focused Medicinal Chemistry Programs

The >150-fold potency advantage in AChE inhibition compared to the methylthio analog (IC50 108 nM vs. 16,300 nM) positions 4-((tert-Butylthio)methyl)piperidine as a superior starting point for optimizing cholinergic system modulators. Its moderate lipophilicity (logP 1.97) also aligns with CNS drug-like property guidelines, making it suitable for lead series requiring balanced permeability and solubility [1]. Procurement of this specific analog is essential to maintain nanomolar target engagement.

Building Block for Conformationally Restricted Libraries

The tert-butyl group imparts significant conformational bias to the piperidine ring, a property exploited in diversity-oriented synthesis and fragment-based drug discovery to generate libraries with reduced conformational entropy. This compound is a valuable building block for synthesizing analogs with enhanced target selectivity and reduced off-target promiscuity, a benefit not achievable with the more flexible methylthio or phenylthio counterparts [2].

Synthesis of Complex Ligands Requiring Precise Lipophilicity Tuning

The logP difference of ~0.75–0.90 between the tert-butylthio (logP 1.97) and methylthio (logP 1.07–1.22) analogs offers a defined stepwise increase in lipophilicity. This makes the compound a strategic intermediate for SAR campaigns where fine-tuning membrane permeability, plasma protein binding, or metabolic stability is critical. Replacing the tert-butyl with a methyl group would inadvertently reduce lipophilicity by a factor of 5–8, potentially undermining the desired ADME profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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